molecular formula C26H22FN3O2S2 B11304963 2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide

2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11304963
M. Wt: 491.6 g/mol
InChI Key: LXYAFNNLGJPFBE-UHFFFAOYSA-N
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Description

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl chloride, 4-methoxybenzylamine, and 4-methylbenzenethiol. The synthesis may proceed through the following steps:

    Formation of the Pyrimidine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-fluorophenyl, 4-methoxyphenyl, and 4-methylphenyl groups through nucleophilic substitution reactions.

    Sulfur Incorporation: The thiol groups are introduced via thiolation reactions using reagents like thiourea or thiols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22FN3O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(4-methoxyphenyl)-5-(4-methylphenyl)sulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H22FN3O2S2/c1-17-3-13-22(14-4-17)34-23-15-28-26(33-16-18-5-7-19(27)8-6-18)30-24(23)25(31)29-20-9-11-21(32-2)12-10-20/h3-15H,16H2,1-2H3,(H,29,31)

InChI Key

LXYAFNNLGJPFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)F

Origin of Product

United States

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